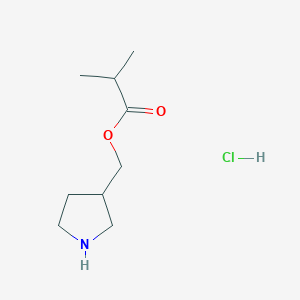
3-Pyrrolidinylmethyl 2-methylpropanoate hydrochloride
Übersicht
Beschreibung
3-Pyrrolidinylmethyl 2-methylpropanoate hydrochloride, also known as 3-PMPA, is a synthetic compound that has gained increasing attention in recent years due to its potential applications in the fields of scientific research and medicine. This compound is a derivative of the naturally occurring neurotransmitter glutamate, which plays a role in the regulation of a variety of physiological processes. In
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Pharmacological Aspects
3-Pyrrolidinylmethyl 2-methylpropanoate hydrochloride is involved in various chemical synthesis processes and forms a part of the structure of many biologically active molecules. Research has shown its involvement in:
Synthesis of Pyrrolidin-2-ones : A study highlighted a nitro-Mannich/lactamization cascade involving methyl 3-nitropropanoate and acyclic imines, resulting in the formation of diastereoselective pyrrolidinone derivatives. These compounds are significant due to their presence in the structure of numerous natural products and biologically active molecules, demonstrating the compound's role in the creation of potentially therapeutic agents (Pelletier, Ray & Dixon, 2009).
Role in Pyrrolidines Chemistry : Pyrrolidines, which are closely related to the compound , exhibit a range of biological effects and are used in medicine and industry. A study examining the [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene demonstrates the compound's significance in producing pyrrolidine derivatives with potential pharmacological applications (Żmigrodzka et al., 2022).
Development of Schiff Base Compounds : Schiff base compounds containing 3-Pyrrolidinylmethyl 2-methylpropanoate hydrochloride derivatives have been investigated for their inhibitory properties, showcasing the compound's relevance in developing materials with specific chemical properties (Leçe, Emregül & Atakol, 2008).
Electrochromic Properties : Research into polypyrrole derivatives highlights the electrochromic properties of compounds involving pyrrolidinylmethyl structures, hinting at their potential in applications like pH sensors (Almeida et al., 2017).
Copolymerization and Catalysis : Studies have also explored the use of pyrrolidinone-assisted hydrolysis and the role of pyrrolidinylmethyl structures in the synthesis of important intermediates and copolymers, demonstrating the compound's utility in advanced materials science and catalysis (Misra et al., 2011; Yin & Zhao, 2008).
Eigenschaften
IUPAC Name |
pyrrolidin-3-ylmethyl 2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)9(11)12-6-8-3-4-10-5-8;/h7-8,10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKGGBULADEPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinylmethyl 2-methylpropanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




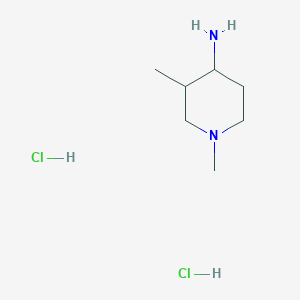
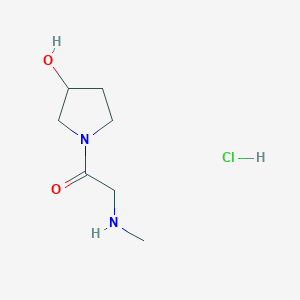
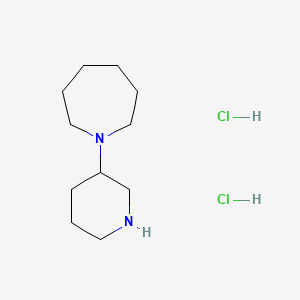
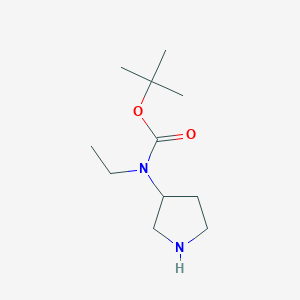
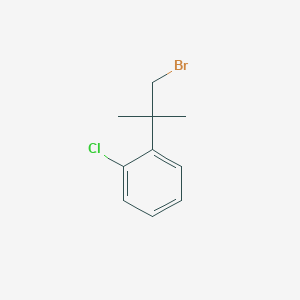
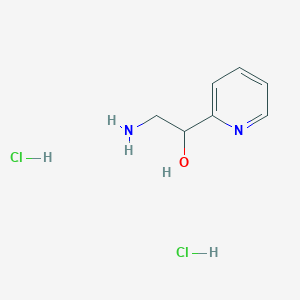

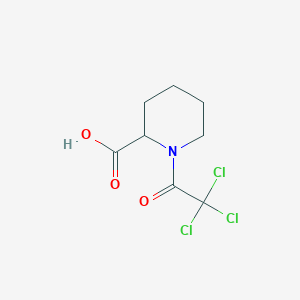

![2-[(3-Pyridinyloxy)methyl]benzoic acid](/img/structure/B1441627.png)
![2-[(6-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1441628.png)
![2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441629.png)
![2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441631.png)